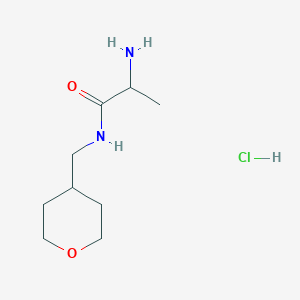
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride
Descripción general
Descripción
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride, with the CAS number 1236261-42-9, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 222.71 g/mol
- CAS Number : 1236261-42-9
Anticonvulsant Activity
Research has indicated that compounds structurally similar to this compound may exhibit anticonvulsant properties. For instance, certain thiazole derivatives have shown significant anticonvulsant activity in animal models, suggesting that modifications in the molecular structure could enhance efficacy against seizures .
Antitumor Activity
The compound's potential antitumor activity is notable. A study on thiazole-bearing molecules revealed that similar compounds could inhibit cell proliferation in various cancer cell lines, with IC values indicating effective cytotoxicity . The presence of specific functional groups was crucial for enhancing this activity, underscoring the importance of structural modifications.
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of related compounds suggest that they may possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The SAR studies have identified electron-withdrawing groups as essential for improving antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications in the molecular structure significantly influence biological activity. For example:
- Hydrophobic Interactions : Compounds with hydrophobic moieties tend to exhibit increased binding affinity to target proteins, enhancing their pharmacological effects.
- Functional Groups : The presence of amino and carboxylic acid groups has been linked to improved biological activity, particularly in anticancer and antimicrobial applications .
Study 1: Anticonvulsant Activity Assessment
A recent study evaluated the anticonvulsant effects of various analogues of this compound. The results demonstrated that certain structural modifications led to a significant reduction in seizure duration and frequency in rodent models. The most active compound exhibited an ED value significantly lower than that of traditional anticonvulsants .
Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines (e.g., A431 and HT29) showed that selected analogues of the compound inhibited cell growth effectively. The IC values ranged from 1.61 µg/mL to 23.30 µg/mL, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin . Molecular dynamics simulations suggested that these compounds interact with target proteins primarily through hydrophobic contacts.
Propiedades
IUPAC Name |
2-amino-N-(oxan-4-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(10)9(12)11-6-8-2-4-13-5-3-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQHTBNWONYHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















